Benzaldehyde-PEG4-azide

PEG linker solubility bioconjugation efficiency steric hindrance

Benzaldehyde-PEG4-azide (CAS 1151451-77-2, MW 323.34, C₁₅H₂₁N₃O₅) is a heterobifunctional polyethylene glycol (PEG) linker bearing a terminal benzaldehyde group and a terminal azide group separated by a precise four-unit PEG (PEG4) spacer. The benzaldehyde moiety undergoes chemoselective oxime or hydrazone ligation with aminooxy or hydrazide nucleophiles, while the azide participates in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry with alkynes.

Molecular Formula C15H21N3O5
Molecular Weight 323.34 g/mol
Cat. No. B8103946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde-PEG4-azide
Molecular FormulaC15H21N3O5
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C15H21N3O5/c16-18-17-5-6-20-7-8-21-9-10-22-11-12-23-15-3-1-14(13-19)2-4-15/h1-4,13H,5-12H2
InChIKeyMJNGKISXZKKSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzaldehyde-PEG4-azide: Procurement Guide for the Heterobifunctional PEG4 Linker in PROTAC and Bioconjugation


Benzaldehyde-PEG4-azide (CAS 1151451-77-2, MW 323.34, C₁₅H₂₁N₃O₅) is a heterobifunctional polyethylene glycol (PEG) linker bearing a terminal benzaldehyde group and a terminal azide group separated by a precise four-unit PEG (PEG4) spacer. The benzaldehyde moiety undergoes chemoselective oxime or hydrazone ligation with aminooxy or hydrazide nucleophiles, while the azide participates in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry with alkynes . This dual orthogonal reactivity, combined with the discrete PEG4 spacer that enhances aqueous solubility and reduces steric hindrance, positions it as a modular building block for constructing proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates, and dynamic covalent hydrogels .

Why Benzaldehyde-PEG4-azide Cannot Be Simply Swapped for Other Benzaldehyde-PEG-Azide Linkers


Benzaldehyde-PEG-azide linkers share a common heterobifunctional architecture, but differ critically in PEG spacer length (PEG1 through PEG11), linkage chemistry (direct ether vs. amide connection), and terminal group identity. The PEG4 spacer in Benzaldehyde-PEG4-azide provides a specific balance of hydrophilicity and conformational flexibility that influences conjugation efficiency, biomolecular accessibility, and overall construct solubility . Shorter analogs (PEG1–PEG3) may restrict accessibility of the reactive termini in sterically demanding environments, while longer analogs (PEG10–PEG11) can introduce entropic penalties and reduced effective molarity in intramolecular reactions. Amide-containing variants (e.g., Ald-Ph-amido-C2-PEG3-azide) introduce different hydrophobicity and H-bonding characteristics that can alter pharmacokinetic profiles [1]. Direct experimental evidence in PROTAC development demonstrates that linker length and composition modulate degradation potency (DC₅₀) by affecting ternary complex formation [2]. Therefore, substitution without re-optimization risks compromised conjugation yields, altered biological activity, and batch-to-batch inconsistency.

Quantitative Differentiation Evidence for Benzaldehyde-PEG4-azide vs. Closest Analogs


PEG4 Spacer Delivers Superior Aqueous Solubility and Reduced Steric Hindrance vs. PEG1 and PEG3 Analogs

Benzaldehyde-PEG4-azide incorporates a four-unit PEG spacer that measurably enhances aqueous solubility and conformational freedom compared to shorter PEG1 and PEG3 analogs. The PEG4 spacer contributes a calculated logP reduction of approximately 0.5–0.8 relative to the PEG1 analog (Benzaldehyde-PEG1-azide, MW ~235) based on fragment-based hydrophilicity modeling . In PROTAC linker optimization, replacing a central hydrophobic biphenyl with a PEG4 unit restored solubility and maintained degradation potency, establishing PEG4 as a strategic spacer length for balancing hydrophilicity and target engagement . By contrast, PEG3-benzaldehyde-azide constructs used in hydrogel applications required supplementary methyl-PEG4-hydrazide to achieve adequate solubility and printability, indicating insufficiency of the shorter PEG3 spacer alone in demanding aqueous environments [1].

PEG linker solubility bioconjugation efficiency steric hindrance

Dual Orthogonal Reactivity (Benzaldehyde + Azide) Enables Sequential Bioconjugation Unavailable to Monofunctional or Homobifunctional Linkers

Benzaldehyde-PEG4-azide uniquely combines a benzaldehyde group for oxime/hydrazone ligation (reaction with aminooxy/hydrazide nucleophiles, pH 4–7, aqueous buffer) with a terminal azide for CuAAC (Cu(I) catalyst, RT, 1–2 h) or SPAAC (DBCO/BCN, RT, 4–12 h) . In contrast, homobifunctional azide-azide linkers (e.g., N₃-PEG4-N₃) cannot achieve directional, sequential conjugation without protecting group strategies. Ald-benzyl-PEG4-propargyl (CAS 1969299-27-1) provides aldehyde + alkyne but requires the azide partner on the biomolecule, limiting modularity. In a direct application context, benzaldehyde-PEG-azide linkers enabled pre-functionalization of HA-hydrazide with azide groups, followed by SPAAC crosslinking with PEG-BCN to form hybrid hydrogels with tunable stress relaxation (0–12% SPAAC bond incorporation) [1]. This stepwise orthogonal strategy is inaccessible to monofunctional or homobifunctional alternatives.

heterobifunctional linker orthogonal conjugation click chemistry

PEG4 Spacer Length Matches the Optimal PROTAC Linker Range Validated by Degradation Potency Data

In PROTAC development, linker length and composition are critical determinants of degradation potency. Systematic SAR studies demonstrate that PEG4-based linkers consistently fall within the optimal span (12–20 atoms) for forming stable ternary complexes between E3 ligase and target protein [1]. Specifically, in PARP1 PROTAC degraders, replacing a PEG3 linker with PEG4 maintained or improved DC₅₀ values (PEG3: DC₅₀ ~150 nM; PEG4: DC₅₀ ~82 nM in vRucaparib-TP4) . Benzaldehyde-PEG4-azide provides this validated PEG4 scaffold with the additional benzaldehyde handle for pre-functionalization of either the E3 ligase ligand or the target protein ligand. Commercially, Benzaldehyde-PEG4-azide is cataloged as a dedicated PROTAC linker by multiple suppliers, with documented use in the synthesis of iRucaparib-TP3 (PARP1 degrader) and related PROTAC molecules .

PROTAC linker optimization DC₅₀ ternary complex formation

High Purity (≥95–98%) with Defined Storage Stability Outperforms Lower-Grade Benzaldehyde-PEG-azide Preparations

Benzaldehyde-PEG4-azide is commercially supplied at ≥95% purity (AxisPharm) or ≥98% purity (XcessBio), with defined storage conditions (−20°C, dry, protected from light, under nitrogen) and documented long-term stability (powder: −20°C for 3 years; stock solutions: −80°C, 6 months) [REFS-1, REFS-2]. This level of characterization contrasts with polydisperse benzaldehyde-PEG-azide preparations (MW 1–20 kDa, PDI ≤1.05) which exhibit batch-dependent variability in PEG chain length and functional group distribution . For PROTAC synthesis, reproducible linker stoichiometry is essential to achieve consistent drug-to-linker ratios and predictable ternary complex geometry. The defined PEG4 structure (exactly 4 ethylene glycol units, MW 323.34) eliminates the ambiguity inherent in polydisperse PEG reagents, enabling precise molar calculations and reproducible conjugation stoichiometry.

linker purity batch reproducibility storage stability

Benzaldehyde–PEG4–Azide Enables SPAAC-Mediated Copper-Free Click Chemistry, Unlike Alkyne-Terminated Analogs Requiring Cu(I) Catalysis

The azide terminus of Benzaldehyde-PEG4-azide participates in both CuAAC and strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN partners, eliminating the requirement for cytotoxic copper catalysts in live-cell or in vivo applications [1]. By contrast, propargyl-terminated analogs such as Ald-benzyl-PEG4-propargyl (CAS 1969299-27-1) are restricted to CuAAC conditions, as terminal alkynes do not undergo SPAAC. In the hybrid hydrogel system, SPAAC crosslinking between azide-functionalized HA (prepared from benzaldehyde-PEG-azide) and PEG-BCN yielded stable triazole bonds at 37°C in PBS without catalyst, enabling cell encapsulation with >90% post-extrusion mesenchymal stem cell viability [2]. Copper-based CuAAC would be incompatible with this application due to cytotoxicity concerns. This SPAAC compatibility provides a decisive advantage for applications requiring bioorthogonality in living systems.

SPAAC copper-free click chemistry bioorthogonal conjugation

High-Impact Application Scenarios for Benzaldehyde-PEG4-azide Based on Quantified Differentiation Evidence


PROTAC Degrader Assembly: Plug-and-Play Linker for Ternary Complex Optimization

Use Benzaldehyde-PEG4-azide as a modular, pre-validated PEG4 linker scaffold for connecting E3 ligase ligands to target protein ligands. The PEG4 spacer length falls within the optimal 12–20 atom range established by PROTAC SAR studies, with demonstrated DC₅₀ values as low as 82 nM in PARP1 degrader systems using PEG4-based constructs . Procure the high-purity (>95%) monodisperse form to ensure exact 1:1 stoichiometry in click chemistry conjugation steps, eliminating the batch variability and polydispersity that plague polymeric PEG reagents .

Dynamic Covalent Hydrogel Engineering: Orthogonal Hydrazone and SPAAC Crosslinking for Cell Delivery

Exploit the benzaldehyde group for reversible hydrazone bond formation with HA-hydrazide, followed by SPAAC-mediated triazole crosslinking with PEG-BCN to generate hybrid hydrogels with tunable stress relaxation (0–12% SPAAC incorporation). This sequential, copper-free strategy achieves >90% post-extrusion mesenchymal stem cell viability, a result unattainable with CuAAC-only alkyne linkers [1]. The PEG4 spacer enhances hydrogel solubility and printability compared to PEG3 analogs that required supplementary PEG4-hydrazide additives [1].

Antibody-Drug Conjugate (ADC) Intermediate: Heterobifunctional Linker for Payload Attachment

Employ the orthogonal benzaldehyde (oxime/hydrazone) and azide (SPAAC/CuAAC) reactivity to sequentially attach antibody and payload without protecting group manipulations. The PEG4 spacer reduces aggregation and improves aqueous solubility of the ADC intermediate compared to shorter PEG1–PEG3 linkers, as demonstrated by the superior performance of PEG4-based constructs in solubility restoration during PROTAC optimization . This scaffold is commercially validated as an ADC linker intermediate by multiple suppliers .

Bioorthogonal Imaging Probe Construction: Copper-Free SPAAC for Live-Cell Labeling

Leverage the azide group for SPAAC conjugation with DBCO- or BCN-functionalized fluorophores, avoiding copper catalyst cytotoxicity. Pre-functionalize biomolecules via the benzaldehyde handle under mild aqueous conditions (pH 5–7, RT), then perform catalyst-free SPAAC in cell culture media. This copper-free workflow is directly validated in hydrogel cell encapsulation studies showing >90% MSC viability post-conjugation [1], and is inaccessible to alkyne-terminated analogs such as Ald-benzyl-PEG4-propargyl.

Technical Documentation Hub

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33 linked technical documents
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